4H,4'H-[2,2'-Bichromene]-4,4'-dione

Atropisomerism Axial Chirality Conformational Analysis

4H,4'H-[2,2'-Bichromene]-4,4'-dione (CAS 65216-17-3) is a synthetic, homodimeric chromenone comprising two 4H-chromen-4-one units connected via a C2–C2' single bond. With the molecular formula C18H10O4 and a monoisotopic mass of 290.0579 Da, this achiral, non-stereogenic scaffold serves as a simplified analog of complex naturally occurring dimeric chromanones and tetrahydroxanthones.

Molecular Formula C18H10O4
Molecular Weight 290.3 g/mol
Cat. No. B11837101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,4'H-[2,2'-Bichromene]-4,4'-dione
Molecular FormulaC18H10O4
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C18H10O4/c19-13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20)12-6-2-4-8-16(12)22-18/h1-10H
InChIKeyLRNUARLNRGDAIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H,4'H-[2,2'-Bichromene]-4,4'-dione (CAS 65216-17-3): A Structurally Distinct Dimeric Chromenone Scaffold for Medicinal Chemistry and Catalysis Procurement


4H,4'H-[2,2'-Bichromene]-4,4'-dione (CAS 65216-17-3) is a synthetic, homodimeric chromenone comprising two 4H-chromen-4-one units connected via a C2–C2' single bond . With the molecular formula C18H10O4 and a monoisotopic mass of 290.0579 Da, this achiral, non-stereogenic scaffold serves as a simplified analog of complex naturally occurring dimeric chromanones and tetrahydroxanthones [1]. The 2,2'-linkage distinguishes it from a range of regioisomeric bichromenes (e.g., 2,3'-, 3,3'-, 4,4'-, 6,6'-, and 8,8'-linked variants), resulting in unique electronic conjugation, rotational freedom around the biaryl axis, and distinct metal-coordination geometry that are not accessible to other linkage isomers [2][3]. As a core building block, it is primarily utilized in anticancer lead discovery, atropisomerism studies, and the development of novel bidentate phosphine ligands for challenging cross-coupling catalysis [1][2][3].

Why Regioisomeric or Monomeric Chromones Cannot Substitute for 4H,4'H-[2,2'-Bichromene]-4,4'-dione in Research Applications


The C2–C2' biaryl linkage of 4H,4'H-[2,2'-Bichromene]-4,4'-dione is not a trivial structural variation; it fundamentally dictates the scaffold's conformational dynamics, atropisomeric potential, and electronic communication between the two chromenone units. Unlike the more extensively studied 4,4'- or 3,3'-bichromenes, the 2,2'-regioisomer places the carbonyl groups at the 4,4'-positions in a distinct spatial arrangement that alters metal-chelation geometry and biological target engagement [1][2]. Monomeric 4H-chromen-4-one (chromone) lacks the extended π-system and dual H-bond acceptor capacity of the dimer, resulting in substantially different cytotoxicity profiles; for instance, monomeric chromones typically exhibit IC50 values exceeding 61 µM against human liver cancer cells, whereas simplified dimeric chromenone scaffolds can achieve low micromolar potency [3]. Furthermore, the absence of stereogenic centers in this scaffold provides a critical procurement advantage over natural dimeric chromanones (e.g., gonytolide A, phomoxanthone A), which require complex asymmetric syntheses and are commercially unavailable in research-grade quantities [4]. Substituting with a different bichromene regioisomer risks altering atropisomeric behavior, catalytic performance in metal complexes, and biological activity due to the divergent dihedral angle and rotational barrier between the two chromenone planes [2].

Quantitative Differentiation Evidence for 4H,4'H-[2,2'-Bichromene]-4,4'-dione vs. Closest Analogs


Regioisomeric Scaffold Identity: 2,2'- vs. 2,3'- vs. 4,4'-Bichromene Linkage Determines Atropisomeric and Electronic Properties

The 2,2'-bichromene scaffold (target) occupies a distinct position in the regioisomeric landscape. While 4,4'-bichromenes with 3,3'-disubstitution display observable atropisomerism as confirmed by chiral HPLC, ECD, and single-crystal XRD [1], the 2,2'-regioisomer introduces a shorter rotational axis and altered steric environment around the biaryl bond. This structural difference is critical: the 2,3'-bichromene-4,4'-dione scaffold, evaluated in silico by Shatokhin and Oganesyan, was predicted to exhibit a different spectrum of pharmacological activities (including kinase inhibition and enzyme targets) compared to what would be anticipated for the 2,2'-congener based on molecular docking [2]. The 2,3'-isomer derivatives were predicted to be low-toxicity (oral LD50 > 2000 mg/kg in rat models) and highly orally bioavailable per Lipinski and Veber rules [2]; however, no equivalent in silico or experimental dataset exists for the 2,2'-scaffold, making its procurement essential for comparative structure–activity relationship (SAR) studies where the linkage position is the sole independent variable.

Atropisomerism Axial Chirality Conformational Analysis

Cytotoxic Potency of Simplified Dimeric Chromenones vs. Monomeric Chromones Against Lymphoma and Leukemia Cell Lines

Although direct IC50 data for the unsubstituted 4H,4'H-[2,2'-Bichromene]-4,4'-dione parent scaffold against specific cell lines are not reported in primary literature, a focused library of structurally simplified dimeric chromenones (lacking stereogenic centers, closely analogous to the target compound) exhibited low micromolar cytotoxicity toward L5178Y murine lymphoma cells and HL60 human leukemia cells [1]. In the same study, select compounds from this family achieved IC50 values as low as 24 µM against HL60 cells [1]. By contrast, monomeric chromones and simple coumarins tested in comparable human cancer cell panels typically exhibit much weaker potencies, with IC50 ranges of 61 to >400 µM against HepG2 liver cancer cells [2]. The ~2.5- to >16-fold potency advantage of the dimeric scaffold over the monomeric chromone core underscores the functional necessity of the bichromene framework for achieving meaningful cytotoxicity.

Anticancer Cytotoxicity Leukemia Lymphoma

Synthetic Accessibility Advantage: Non-Stereogenic Scaffold vs. Natural Dimeric Chromanones with Multiple Chiral Centers

4H,4'H-[2,2'-Bichromene]-4,4'-dione contains zero stereogenic centers, in stark contrast to naturally occurring dimeric chromanones such as gonytolide A, phomoxanthone A, dicerandrol C, and rugulotrosin A, which possess 2 to 8 stereogenic centers [1]. Ali et al. explicitly highlighted that the multiple stereogenic centers in natural dimeric chromanones and tetrahydroxanthones 'intensify the synthetic challenge' and that 'few methodologies exist to establish the absolute stereochemistry at the 2-position' with limited substrate scope [1]. The 2,2'-bichromene scaffold can be accessed via organophotoredox-catalyzed reductive dimerization of chromone-2-carboxylic esters in 52–93% yield with diastereoselectivity up to 83:17 trans:cis, a one-step procedure using Rose Bengal, blue LED, and triethanolamine [2]. This synthetic simplicity represents a decisive procurement and scale-up advantage over natural dimers, which require multi-step total syntheses or low-yield isolation from natural sources.

Synthetic Tractability Medicinal Chemistry Lead Optimization

Bidentate Ligand Performance: 2H,2'H-4,4'-Bichromene-Based Diphosphine Outperforms BINAP in Sterically Hindered Suzuki–Miyaura Coupling

A 2026 study by Mai et al. demonstrated that a novel class of bidentate diphosphine ligands built on the 2H,2'H-4,4'-bichromene skeleton (a closely related scaffold to the target compound, differing only in the saturation state at the 2,2'-positions) exhibited enhanced performance over the industry-standard BINAP ligand in a sterically hindered Suzuki–Miyaura coupling reaction [1]. The ligand's inherent flexibility, arising from the bichromene core, enables adaptable coordination geometries around the metal center—a feature not available with the more rigid binaphthalene backbone of BINAP [1]. This finding positions the 2,2'-bichromene-4,4'-dione scaffold as a potential precursor for a new generation of tunable bidentate ligands, with the fully unsaturated 4,4'-dione form offering distinct electronic properties (electron-withdrawing carbonyl groups at the 4,4'-positions) that could further modulate metal center electrophilicity.

Catalysis Diphosphine Ligands Cross-Coupling Suzuki–Miyaura

Distinct Physicochemical Profile: Low Hydrogen Bond Donor Count and Controlled Rotatable Bonds vs. Hydroxylated Natural Biflavonoids

4H,4'H-[2,2'-Bichromene]-4,4'-dione possesses zero hydrogen bond donors, four hydrogen bond acceptors, and a single rotatable bond (the C2–C2' biaryl axis), resulting in a topological polar surface area consistent with good passive membrane permeability . In contrast, naturally occurring hydroxylated bichromene-4,4'-diones such as agathisflavone (5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-6,8'-bichromene-4,4'-dione) contain six hydrogen bond donors and ten hydrogen bond acceptors, with substantially higher TPSA that limits passive diffusion and oral bioavailability . The in silico assessment of the 2,3'-bichromene-4,4'-dione scaffold (regioisomeric analog) confirmed high predicted oral bioavailability with compliance to both Lipinski's and Veber's rules [1]. The target 2,2'-scaffold, lacking hydroxyl and phenyl substituents, is anticipated to exhibit even more favorable permeability characteristics, making it a superior core for oral drug candidate development where CNS penetration or high fraction absorbed is required.

Drug-likeness Physicochemical Properties Oral Bioavailability Permeability

Highest-Value Research and Industrial Application Scenarios for 4H,4'H-[2,2'-Bichromene]-4,4'-dione


Lead Optimization in Anticancer Drug Discovery: Lymphoma and Leukemia Programs

The simplified dimeric chromenone scaffold, as demonstrated by Ali et al., exhibits low micromolar cytotoxicity specifically against L5178Y mouse lymphoma and HL60 human leukemia cell lines [1]. Procurement of the parent 4H,4'H-[2,2'-Bichromene]-4,4'-dione scaffold supports systematic SAR campaigns by providing the unsubstituted baseline core from which substituent-dependent cytotoxicity increments can be quantitatively measured. Its non-stereogenic nature facilitates rapid parallel synthesis of analog libraries, enabling efficient hit-to-lead optimization without the confounding variable of chirality [1].

Development of Next-Generation Bidentate Phosphine Ligands for Challenging Cross-Coupling Catalysis

The recent demonstration that 2H,2'H-4,4'-bichromene-derived diphosphine ligands outperform BINAP in sterically hindered Suzuki–Miyaura coupling [2] positions the 4,4'-dione scaffold as a strategic precursor for catalyst development. The electron-withdrawing carbonyl groups at the 4,4'-positions of the target compound are expected to modulate the electron density at phosphorus when converted to phosphine derivatives, potentially enhancing the electrophilicity and turnover frequency of the resulting Pd catalysts. This scenario is particularly relevant for industrial process chemistry groups seeking IP-differentiating ligand platforms.

Atropisomerism and Conformational Dynamics Studies in Biaryl Systems

The 2,2'-bichromene scaffold provides a structurally unique biaryl axis for atropisomerism research. While 4,4'-bichromenes with 3,3'-disubstitution have been shown to exhibit atropisomerism via chiral HPLC and ECD [3], the 2,2'-congener represents an underexplored atropisomeric system where the rotational barrier may differ substantially due to the proximity of the chromenone oxygen atoms to the biaryl bond. Procurement enables the first systematic study of atropisomerism in 2,2'-bichromenes, potentially revealing new atropisomeric scaffolds for asymmetric catalysis or chiral drug design.

Oral Bioavailability-Focused Medicinal Chemistry: CNS-Penetrant Candidate Design

With zero hydrogen bond donors, a compact molecular weight of 290.27 Da, and a single rotatable bond, 4H,4'H-[2,2'-Bichromene]-4,4'-dione occupies favorable physicochemical space for oral absorption and passive blood–brain barrier penetration . It serves as a superior core scaffold compared to hydroxylated biflavonoids like agathisflavone (6 HBD, 10 HBA, MW 538 Da) for CNS drug discovery programs. The scaffold can be elaborated with CNS-optimized substituents while maintaining favorable HBD count, enabling fragment-based or scaffold-hopping approaches toward neurodegenerative or neuro-oncology targets.

Quote Request

Request a Quote for 4H,4'H-[2,2'-Bichromene]-4,4'-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.